molecular formula C7H8N2O B014701 N-Nitroso-N-methylaniline CAS No. 614-00-6

N-Nitroso-N-methylaniline

Cat. No.: B014701
CAS No.: 614-00-6
M. Wt: 136.15 g/mol
InChI Key: MAXCWSIJKVASQC-UHFFFAOYSA-N
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Description

H8N2O. It is a member of the nitrosoamine class of compounds. Nitrosoamines are characterized by the presence of a nitroso group (N=O) attached to an amine (NH2) functional group. N-Nitroso-N-methylaniline is a pale yellow to brownish liquid with a density of approximately 1.13 g/mL .

Biochemical Analysis

Biochemical Properties

N-Nitroso-N-methylaniline is metabolized by cytochromes P450 2B1 and P450 2B2, which are isolated from liver microsomes of rats . The metabolism of this compound involves interactions with these enzymes, leading to the production of methylaniline (MA), the parent amine .

Cellular Effects

This compound has been found to induce DNA damage in 3D HepaRG spheroids, a type of human liver cell model . It also induces tumors in the esophagus, its target organ for carcinogenicity .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by cytochromes P450 2B1 and P450 2B2 . These enzymes catalyze the denitrosation of this compound to yield methylaniline .

Temporal Effects in Laboratory Settings

This compound is rapidly metabolized in the body, with its rate of disappearance from circulating blood and tissues of rats, and from the whole bodies of mice after injection, indicating a rapid metabolism .

Dosage Effects in Animal Models

In animal models, this compound has been found to induce esophageal tumors in rats following a 50-week drinking water exposure . The compound is toxic to rats with LD50 values of 336 and 225 mg/kg for male and female rats, respectively .

Metabolic Pathways

The metabolic pathway of this compound involves an initial denitrosation to yield methylaniline, which in turn rapidly undergoes oxidative demethylation to aniline .

Transport and Distribution

This compound is distributed fairly evenly throughout the body with no preferential concentration in the esophagus, its target organ for carcinogenicity . Its high lipid solubility does not lead to any increased accumulation in adipose tissue .

Subcellular Localization

Given its lipid solubility and its metabolism by liver enzymes, it can be inferred that it may be localized in the liver cells where these enzymes are present .

Preparation Methods

Synthetic Routes::

    Diazo Coupling Method: N-Nitroso-N-methylaniline can be synthesized via diazo coupling reactions. In this method, aniline reacts with sodium nitrite (NaNO) in acidic conditions to form the diazonium salt. The diazonium salt then couples with a methylating agent (such as dimethyl sulfate) to yield this compound.

    Nitrosation of Aniline: Aniline can also be directly nitrosated using nitrous acid (HNO) to form this compound.

Industrial Production:: Industrial-scale production methods typically involve the diazo coupling route due to its efficiency and scalability.

Chemical Reactions Analysis

N-Nitroso-N-methylaniline undergoes various chemical reactions:

    Oxidation: It can be oxidized to form N-nitrosodimethylamine (NDMA).

    Reduction: Reduction of the nitroso group can yield N,N-dimethylaniline.

    Substitution: this compound can undergo nucleophilic substitution reactions with other nucleophiles.

    Common Reagents and Conditions: Sodium nitrite, sulfuric acid, dimethyl sulfate, and reducing agents (such as zinc and hydrochloric acid).

    Major Products: this compound itself, N-nitrosodimethylamine, and N,N-dimethylaniline.

Scientific Research Applications

N-Nitroso-N-methylaniline finds applications in:

    Chemistry: As a reagent in organic synthesis.

    Biology: Studying the effects of nitrosoamines on biological systems.

    Medicine: Investigating potential carcinogenic properties.

    Industry: Used in the production of dyes and other chemicals.

Comparison with Similar Compounds

N-Nitroso-N-methylaniline is unique due to its specific combination of aromatic and nitroso functional groups. Similar compounds include N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine, and N-nitrosodiphenylamine .

Properties

IUPAC Name

N-methyl-N-phenylnitrous amide
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InChI

InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

MAXCWSIJKVASQC-UHFFFAOYSA-N
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Canonical SMILES

CN(C1=CC=CC=C1)N=O
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID9021053
Record name N-Methyl-N-nitrosoaniline
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Molecular Weight

136.15 g/mol
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Physical Description

Yellow solid; mp = 14.7 deg C; [HSDB] Liquid; [MSDSonline]
Record name N-Methyl-N-nitrosobenzenamine
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Boiling Point

225 °C, decomp
Record name N-METHYL-N-NITROSOBENZENAMINE
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Solubility

Insoluble in water; soluble in ethanol and ethyl ether
Record name N-METHYL-N-NITROSOBENZENAMINE
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Density

1.1240 g/cu cm @ 20 °C
Record name N-METHYL-N-NITROSOBENZENAMINE
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Vapor Pressure

0.15 [mmHg]
Record name N-Methyl-N-nitrosobenzenamine
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Mechanism of Action

N-Nitroso-N-methylaniline (NMA) is an esophageal carcinogen in F344 rats. Attempts to detect binding of N-nitroso-N-methylaniline to DNA or RNA have not been successful. N-nitroso-N-methylaniline is not mutagenic in the standard Ames bacterial assay, and it did not induce sister chromatid exchanges in mammalian cells. N-nitroso-N-methylaniline forms the benzenediazonium ion (BDI) during metabolism. This ion has been known to react with aromatic amines, such as adenine, to form triazene coupling products. The purpose of this research was to demonstrate that a triazene adduct, which would be expected to be hydrolytically unstable, was formed by coupling with the adenine residues in DNA. Liver DNA from a rat treated with N-nitroso-N-methylaniline or from in vitro reactions of benzenediazonium ion with DNA was treated with sodium borohydride. This reaction was shown to result in the reduction of 6-(1-phenyltriazeno)purine to 6-hydrazinopurine (N6-aminoadenine). The hydrolysate of the DNA, presumably containing the hydrazine, was treated with 4-(dimethylamino)naphthaldehyde, and the resulting hydrazone was isolated by reverse-phase HPLC using fluorescence detection. The identity of the adduct was demonstrated by high-resolution mass spectrometry. ... N-nitroso-N-methylaniline forms an unstable triazene adduct with adenine in DNA both in vitro and in vivo.
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Color/Form

YELLOW CRYSTALS

CAS No.

614-00-6
Record name N-Methyl-N-nitrosoaniline
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Melting Point

14.7 °C
Record name N-METHYL-N-NITROSOBENZENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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